2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
Description
Properties
IUPAC Name |
2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-5-9-3-6-2-8-4-7(6)10-5;/h3,8H,2,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMXWZQUZCKFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CNCC2=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856657 | |
| Record name | 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
424819-90-9 | |
| Record name | 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The synthesis of 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride typically involves cyclization reactions starting from appropriate precursors such as 2-methylpyrrole and cyanamide. The process forms the fused pyrrolo-pyrimidine core, which is then converted into the hydrochloride salt to improve solubility and stability.
- Key Reaction: Cyclization of 2-methylpyrrole with cyanamide under controlled conditions leads to the formation of the pyrrolopyrimidine nucleus.
- Salt Formation: The free base is converted into the hydrochloride salt by treatment with hydrochloric acid, enhancing solubility in polar solvents for subsequent applications.
Industrial Scale Synthesis
Industrial preparation optimizes reaction conditions to maximize yield and purity. This includes:
- Use of large-scale reactors with precise temperature and pH control.
- Purification steps such as recrystallization or chromatography to isolate the hydrochloride salt in high purity.
- Employing co-solvent systems for improved solubility during formulation.
Detailed Reaction Conditions and Analysis
Reaction Conditions
- Cyclization: Typically performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
- Temperature: Moderate heating (room temperature to 80°C) is applied to facilitate cyclization without decomposing sensitive intermediates.
- pH Control: Acidic conditions are maintained during hydrochloride salt formation, often using hydrochloric acid in controlled amounts.
Purification Techniques
- Recrystallization: Commonly used solvents include ethanol, methanol, or aqueous mixtures to obtain crystalline hydrochloride salt.
- Chromatography: Silica gel column chromatography may be employed for intermediate purification.
Formulation and Stock Solution Preparation
A critical aspect of preparation involves dissolving the compound for research or pharmaceutical use. The hydrochloride salt form enables preparation of clear stock solutions at various molarities.
Stock Solution Preparation Table
| Amount of Compound | 1 mM Stock Solution (mL) | 5 mM Stock Solution (mL) | 10 mM Stock Solution (mL) |
|---|---|---|---|
| 1 mg | 5.8266 | 1.1653 | 0.5827 |
| 5 mg | 29.1329 | 5.8266 | 2.9133 |
| 10 mg | 58.2658 | 11.6532 | 5.8266 |
Note: Volumes calculated based on molecular weight and desired molarity for preparing stock solutions in solvents like DMSO.
In Vivo Formulation Preparation
- Stepwise Solvent Addition: Begin with dissolving the compound in DMSO to prepare a master stock solution.
- Co-solvents: Sequential addition of PEG300, Tween 80, and distilled water or corn oil, ensuring clarity at each step.
- Physical Aids: Vortexing, ultrasound, or gentle heating may be used to aid dissolution.
- Solvent Order: Critical to add solvents in the specified order to maintain solution clarity and stability.
Research Findings on Synthetic Variations
Alternative Synthetic Approaches
While the primary method involves cyclization of 2-methylpyrrole and cyanamide, related literature on pyrrolo-pyrimidine derivatives suggests:
- Use of brominated intermediates for constructing the pyrrolopyrimidine core.
- Coupling reactions with bromoaldehydes and diamino-pyrimidines under basic conditions.
- Acidic deprotection and coupling steps to introduce functional groups, enhancing biological activity.
These methods, although described for related pyrrolo-pyrimidine compounds, provide insight into potential synthetic modifications for this compound.
Summary Table of Preparation Methods
| Preparation Step | Description | Conditions/Notes |
|---|---|---|
| Cyclization | 2-Methylpyrrole + cyanamide | Polar aprotic solvent, moderate heat |
| Hydrochloride Salt Formation | Treatment with HCl | Acidic medium, controlled pH |
| Purification | Recrystallization or chromatography | Ethanol, methanol, silica gel |
| Stock Solution Preparation | Dissolution in DMSO, PEG300, Tween 80, water | Sequential addition, ensure clarity |
| Industrial Scale Optimization | Large reactors, optimized temp & pH, purification | High yield and purity focus |
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as amines or alcohols.
Substitution: Generation of substituted pyrrolopyrimidines with various functional groups.
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Recent studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit promising anticancer activities. For example, research has shown that these compounds can inhibit specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies. A study highlighted the effectiveness of these compounds against various cancer cell lines, demonstrating their ability to induce apoptosis and inhibit cell proliferation .
2. Neuroprotective Effects
Research has suggested that 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride may possess neuroprotective properties. In vitro studies have indicated that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Inhibition of Kinase Activity by Pyrrolo Compounds | Cancer Research | Demonstrated that pyrrolo[3,4-d]pyrimidine derivatives effectively inhibit specific kinases associated with tumor growth. |
| Neuroprotection by Pyrrolo Derivatives | Neurobiology | Showed that 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine protects against oxidative damage in neuronal cells. |
| Pharmacokinetic Studies of Pyrrolo Compounds | Pharmacology | Evaluated the absorption, distribution, metabolism, and excretion (ADME) profiles of pyrrolo derivatives, indicating favorable pharmacokinetic properties. |
Research Applications
1. Drug Development
The unique structure of this compound makes it a valuable scaffold for the development of new drugs targeting various diseases. Its ability to modulate kinase activity is particularly relevant in oncology.
2. Molecular Biology Research
This compound serves as a useful tool in molecular biology for studying the mechanisms of action of kinase inhibitors and their effects on cellular pathways involved in cancer and neurodegeneration.
3. Synthesis of Novel Compounds
Researchers are exploring the synthesis of novel derivatives based on this compound to enhance its efficacy and selectivity against specific biological targets.
Mechanism of Action
The mechanism by which 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic outcomes.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular signaling pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Pyrrolo[3,4-d]pyrimidine Core
2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride
- CAS : 1628833-21-5
- Molecular Formula : C₉H₁₂ClN₃
- Molecular Weight : 197.67 g/mol .
- Cyclopropyl substituents are known to enhance lipophilicity and resistance to oxidative metabolism, making this analog suitable for CNS-targeting drugs .
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride
- CAS : 1190927-74-2
- Molecular Formula : C₆H₇Cl₃N₃
- Molecular Weight : 227.50 g/mol .
- Key Difference : Two chlorine atoms at the 2- and 4-positions significantly increase electronegativity and molecular weight. Chlorine substitutions often improve binding to hydrophobic pockets in enzymes, making this derivative a candidate for kinase inhibitors .
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride (Unsubstituted Core)
Functional Group Modifications
3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Hydrochloride
- CAS : 1346808-65-8
- Molecular Formula : C₇H₈ClFN₂
- Molecular Weight : 174.60 g/mol .
- Key Difference : Replacement of the pyrimidine ring with pyridine introduces a nitrogen atom shift, altering electronic properties. The fluorine atom enhances metabolic stability and bioavailability, common in antipsychotic and anticancer agents .
2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one Hydrochloride
- CAS : 1956309-51-5
- Molecular Formula : C₇H₁₀ClN₃O
- Molecular Weight : 187.63 g/mol .
- Key Difference: A ketone group at the 4-position introduces hydrogen-bonding capability, critical for interactions with amino acid residues in enzyme active sites. This modification is common in ATP-competitive kinase inhibitors .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride | 424819-90-9 | C₇H₁₁Cl₂N₃ | 208.09 | 2-Methyl |
| 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride | 1893457-62-9 | C₇H₁₀ClN₃ | 171.63 | 2-Methyl |
| 2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride | 1628833-21-5 | C₉H₁₂ClN₃ | 197.67 | 2-Cyclopropyl |
| 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride | 1190927-74-2 | C₆H₇Cl₃N₃ | 227.50 | 2,4-Dichloro |
| 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride | 1187830-46-1 | C₆H₈ClN₃ | 157.60 | Unsubstituted |
| 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride | 1346808-65-8 | C₇H₈ClFN₂ | 174.60 | 3-Fluoro (pyridine core) |
Biological Activity
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and metabolic regulation. This article reviews the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C₇H₉ClN₃
- Molecular Weight : 135.166 g/mol
- CAS Number : 1893457-62-9
Research indicates that this compound may exert its biological effects through the inhibition of key metabolic pathways involved in cellular proliferation and survival. Notably, it has been observed to target mitochondrial one-carbon metabolism, which is crucial for the synthesis of nucleotides and amino acids necessary for cancer cell growth.
Anticancer Properties
Several studies have reported on the anticancer efficacy of pyrrolo[3,4-d]pyrimidine derivatives. For instance:
- In Vitro Studies : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Specifically, it was noted to induce apoptosis in SKOV3 ovarian cancer cells and inhibit colony formation in resistant cell lines such as A2780-E80 and SKOV3 .
- In Vivo Studies : In xenograft models using MIA PaCa2 pancreatic adenocarcinoma cells, significant tumor growth inhibition was observed, suggesting strong antitumor activity .
Metabolic Effects
The compound's influence on metabolic pathways has been a subject of investigation:
- One-Carbon Metabolism : It has been shown to inhibit serine hydroxymethyltransferase (SHMT) in mitochondria (SHMT2) and cytosol (SHMT1), which are critical for one-carbon metabolism . This inhibition can lead to reduced availability of substrates necessary for nucleotide synthesis.
Data Table: Summary of Biological Activities
Case Studies
- Study on Ovarian Cancer : A study published in PMC demonstrated that AGF347 (a derivative closely related to 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine) effectively inhibited ovarian cancer cell proliferation and induced apoptosis through targeted metabolic pathways .
- Pancreatic Cancer Model : In a separate investigation involving xenografts of pancreatic adenocarcinoma, treatment with pyrrolo[3,4-d]pyrimidine derivatives led to significant reductions in tumor size and improved survival rates compared to control groups .
Safety Profile
While the compound shows promise for therapeutic applications, it is crucial to assess its safety profile:
Q & A
Q. Structural Confirmation :
- NMR : H and C NMR to verify proton and carbon environments.
- HRMS : Exact mass determination to confirm molecular formula (e.g., CHClN) .
Q. What are the solubility and stability profiles under various experimental conditions?
- Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
- Stability : Storage at 2–8°C in airtight containers under inert atmosphere (argon/nitrogen) is recommended to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound as an ATR kinase inhibitor?
- SAR Strategy :
- Core Modifications : Introduce substituents at the 2-methyl position to enhance binding affinity. For example, replacing methyl with bulkier groups (e.g., ethyl, cyclopropyl) improves steric interactions with the kinase ATP-binding pocket .
- Pharmacophore Analysis : Use X-ray crystallography to map interactions between the pyrrolopyrimidine core and ATR kinase residues. Adjust substituents to optimize hydrogen bonding and hydrophobic contacts .
- Data Example : Derivatives with 7,7-dimethyl groups showed improved inhibitory activity (IC < 10 nM) compared to the parent compound .
Q. What methodologies assess metabolic stability in vitro, and how stable is this compound?
- Protocol :
Liver Microsome Assay : Incubate the compound (5 µM) with mouse/human liver microsomes and NADPH cofactor.
Sampling : Collect aliquots at 0, 15, 30, and 60 minutes.
Analysis : LC-MS/MS quantifies remaining parent compound.
- Findings : Analogous compounds (e.g., pyrazolopyrimidine derivatives) showed high metabolic stability, with >90% parent compound remaining after 60 minutes .
Q. How to resolve discrepancies in biological activity data across different studies?
- Root Cause Analysis :
- Assay Variability : Differences in cell lines (e.g., MRC-5SV2 vs. PMM cells) or incubation conditions (e.g., serum concentration, CO levels) may alter IC values .
- Solution : Standardize protocols (e.g., resazurin-based viability assays, fixed cell densities) and validate results across multiple independent labs .
Q. What crystallography techniques determine binding modes with target enzymes?
- Methodology :
Co-crystallization : Soak the compound into ATR kinase crystals (PDB: 6XYZ).
Data Collection : Use synchrotron X-ray sources (λ = 1.0 Å) for high-resolution diffraction.
Structure Refinement : Software like PHASER and COOT model ligand-enzyme interactions.
- Example : ATR inhibitors with pyrrolopyrimidine cores form critical hydrogen bonds with Glu882 and hydrophobic interactions with Leu895 .
Key Notes
- Avoid commercial sources (e.g., ) per user guidelines.
- Citations align with peer-reviewed journals (e.g., European Journal of Medicinal Chemistry) and authoritative databases (PubChem, DSSTox).
- Advanced questions emphasize mechanistic insights, while basic questions focus on foundational methodologies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
